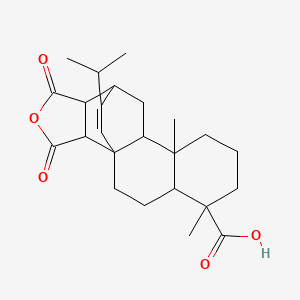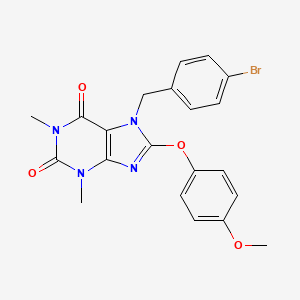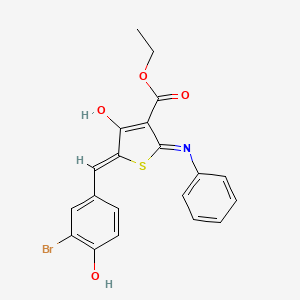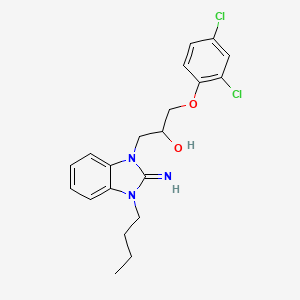![molecular formula C23H23N3O2S B11605997 (5Z)-5-(4-tert-butylbenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11605997.png)
(5Z)-5-(4-tert-butylbenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5Z)-5-(4-tert-butylbenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that features a thiazole and triazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-tert-butylbenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of appropriate aldehydes and amines, followed by cyclization reactions. One common method involves the reaction of 4-tert-butylbenzaldehyde with 4-ethoxyaniline in the presence of a base such as potassium carbonate . The intermediate product is then subjected to cyclization using thiosemicarbazide under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-5-(4-tert-butylbenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction can be achieved using reducing agents like or .
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
(5Z)-5-(4-tert-butylbenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its heterocyclic structure.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of (5Z)-5-(4-tert-butylbenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves interaction with specific molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can facilitate binding to active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5Z)-5-(4-methylbenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-(4-chlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The presence of the tert-butyl group in (5Z)-5-(4-tert-butylbenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one imparts unique steric and electronic properties, enhancing its stability and reactivity compared to similar compounds. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C23H23N3O2S |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
(5Z)-5-[(4-tert-butylphenyl)methylidene]-2-(4-ethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H23N3O2S/c1-5-28-18-12-8-16(9-13-18)20-24-22-26(25-20)21(27)19(29-22)14-15-6-10-17(11-7-15)23(2,3)4/h6-14H,5H2,1-4H3/b19-14- |
Clé InChI |
GDRCJHSFBYYYQM-RGEXLXHISA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)C(C)(C)C)/SC3=N2 |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)C(C)(C)C)SC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11605917.png)
![(5Z)-2-(4-ethoxyphenyl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11605922.png)
![1-{11-[4-(dimethylamino)phenyl]-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}propan-1-one](/img/structure/B11605927.png)

![7-Methyl-2-(3-methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11605933.png)
![2-[(2,3-Dimethylphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11605948.png)
![ethyl 3-{3-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11605954.png)
![[3-(2H-1,3-Benzodioxol-5-YL)-3-(2-methoxyphenyl)propyl][(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B11605960.png)

![2-{[(1-pentyl-1H-benzimidazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol](/img/structure/B11605973.png)


![5-(4-methoxyphenyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11605992.png)
